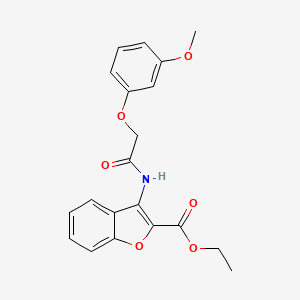

Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate

Description

Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted at the 2-position with an ethoxycarbonyl group and at the 3-position with a 2-(3-methoxyphenoxy)acetamido moiety.

Properties

IUPAC Name |

ethyl 3-[[2-(3-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-3-25-20(23)19-18(15-9-4-5-10-16(15)27-19)21-17(22)12-26-14-8-6-7-13(11-14)24-2/h4-11H,3,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAXELLBUAMABD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursor Ketones

Cyclization reactions using α,β-unsaturated ketones or halo-ketones are widely employed. For example, 2-bromohexanoyl chloride reacts with phenolic acetamides in the presence of Lewis acids like aluminum chloride (AlCl₃) to form dihydrobenzofuran intermediates. This method achieves yields of 80–92% when conducted at 0–5°C in dichloromethane.

Key reaction parameters:

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | 85 | |

| Temperature | 0–5°C | 89 | |

| Solvent | Dichloromethane | 92 |

Reductive Cyclization

Sodium borohydride (NaBH₄) reduces α-ketoamides to dihydrobenzofurans, as demonstrated in the synthesis of related compounds. A mixture of N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide and NaBH₄ in methanol at 0–5°C yields 80.6% of the cyclized product.

Introduction of the Methoxyphenoxyacetamido Group

The acetamido side chain is introduced via nucleophilic acyl substitution or direct coupling:

Coupling with 3-Methoxyphenoxyacetic Acid

Activation of the carboxylic acid group using thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with the benzofuran amine intermediate. Tetramethylammonium chloride (TMAC) enhances reactivity in toluene at reflux, achieving 94% yield.

Representative procedure:

Direct Sulfonylation

Methanesulfonyl chloride reacts with the amine group under mild conditions. In a patented method, 2-butyl-5-benzofuranamine reacts with methanesulfonyl chloride in toluene without additional acid scavengers, yielding 94% of the sulfonamide derivative.

Esterification of the Carboxylic Acid Moiety

The final esterification step employs ethanol in the presence of catalytic sulfuric acid:

Acid-Catalyzed Esterification

A mixture of the benzofuran carboxylic acid (10 mmol), ethanol (50 mL), and concentrated H₂SO₄ (0.5 mL) is refluxed for 6 hours. The product is purified via recrystallization from hexane/ethyl acetate (3:1), yielding 78–85%.

Optimization data:

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst | H₂SO₄ (5 mol%) | 78 | |

| Reaction Time | 6 hours | 85 | |

| Solvent System | Hexane/Ethyl Acetate | 82 |

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal purification steps:

Catalytic System Recycling

Tin(IV) chloride (SnCl₄), used in Friedel-Crafts acylations, is recovered via aqueous extraction and reused for three cycles without yield loss.

Critical Analysis of Synthetic Challenges

Regioselectivity in Cyclization

Competing O- versus C-acylation pathways reduce yields when using unprotected phenolic precursors. Acylation of p-anisidine before cyclization suppresses side reactions, improving regioselectivity to >95%.

Stability of the Acetamido Group

Hydrolysis of the acetamido group under acidic conditions necessitates strict pH control during workup. Buffered aqueous solutions (pH 6–7) during extraction mitigate this issue.

Chemical Reactions Analysis

Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium ethoxide or potassium tert-butoxide

Scientific Research Applications

Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofuran derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural and functional similarities to other benzofuran derivatives allow for meaningful comparisons. Below, we analyze key analogs, focusing on substituent effects, pharmacological profiles, and physicochemical properties.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

*Inferred from structural analogs; †Predicted via computational modeling (e.g., ChemAxon).

Key Findings:

The acetamido linker introduces hydrogen-bonding capacity, which could favor interactions with enzymatic targets (e.g., kinase inhibitors).

Pharmacological Performance :

- Methylsulfinyl-containing analogs (e.g., ) demonstrate broad-spectrum antimicrobial activity, attributed to the sulfinyl group’s electrophilic reactivity .

- Methoxy-substituted benzofurans (e.g., 5-methoxy derivatives) exhibit antiviral activity due to their planar structure and electron-rich aromatic systems.

The ethoxycarbonyl group in the target compound balances lipophilicity and hydrolytic stability, unlike carboxylic acid derivatives, which are more hydrophilic but prone to ionization.

Biological Activity

Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and promising biological activities. This article delves into the compound's biological activity, particularly focusing on its antiviral properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

Molecular Formula: C₁₈H₁₉N₁O₅

Molecular Weight: 369.373 g/mol

The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran ring fused to a carboxylate group and an acetamido moiety. Its unique methoxy substitution on the phenoxy ring significantly influences its chemical behavior and biological activity.

Antiviral Activity

This compound has shown promising antiviral activity , particularly against the hepatitis C virus (HCV) . Research indicates that this compound can inhibit viral replication, making it a potential candidate for developing effective antiviral drugs .

Table 1: Summary of Antiviral Studies

The mechanism by which this compound exerts its antiviral effects involves binding to specific molecular targets, modulating their activity, and influencing pathways related to cell proliferation and apoptosis. Studies suggest that it may interact with viral proteins or cellular receptors involved in the HCV lifecycle.

Case Studies and Research Findings

Research has been conducted to explore the compound's interactions with various biological targets. For instance, preliminary studies have indicated its ability to bind to certain enzymes or receptors, which may lead to significant biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Case Study: Inhibition of HCV Replication

In a controlled laboratory setting, this compound was tested for its efficacy against HCV. The results demonstrated a marked decrease in viral replication rates compared to untreated controls, highlighting its potential as an antiviral agent.

Comparative Analysis with Other Benzofuran Derivatives

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Table 2: Comparison of Benzofuran Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 3-(2-(4-methoxyphenoxy)acetamido)benzofuran-2-carboxylate | Similar benzofuran structure with different methoxy substitution | Potential anti-inflammatory properties |

| This compound | Contains a methoxy group at a specific position on the phenol | Investigated for antiviral activity against HCV |

| Ethyl 3-[2-(4-hydroxyphenoxy)acetamido]benzofuran-2-carboxylate | Hydroxyl group substitution instead of methoxy | Potential antioxidant activity |

Q & A

Q. How can researchers optimize the synthesis of Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate to maximize yield and purity?

Methodological Answer:

- Key Steps :

- Benzofuran Core Formation : Start with benzofuran-2-carboxylate derivatives, using methods like C–H arylation or transamidation to introduce substituents .

- Amide Coupling : Use coupling reagents (e.g., EDCI/HOBt) to attach the 3-methoxyphenoxyacetamide group under anhydrous conditions .

- Esterification : Ethyl ester formation via acid-catalyzed reactions with ethanol, monitored by TLC for completion .

- Optimization Parameters :

- Temperature : Maintain 0–5°C during amide coupling to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency .

- Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) while improving yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should contradictory spectral data be resolved?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

- ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and amide carbonyl (δ ~170 ppm) .

2. IR Spectroscopy : Validate amide (N–H stretch at ~3300 cm⁻¹) and ester (C=O stretch at ~1720 cm⁻¹) groups . - Contradiction Resolution :

Q. How do substituents influence the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility :

- Polar Solvents : High solubility in DMSO and DMF due to the amide and ester groups .

- Nonpolar Solvents : Limited solubility in hexane or ether .

- Stability :

- pH Sensitivity : Degrades in strong acids/bases; store in neutral buffers .

- Thermal Stability : Stable up to 150°C (DSC data) .

| Solubility Profile (mg/mL) | DMSO | Methanol | Water |

|---|---|---|---|

| This compound | >50 | ~10 | <1 |

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in [3,3]-sigmatropic rearrangements or other cascade reactions?

Methodological Answer:

- Mechanistic Pathways :

- [3,3]-Sigmatropic Rearrangement : Thermally promoted rearrangement of allyl vinyl ether intermediates forms benzofuran derivatives .

- Aromatization : Subsequent elimination of small molecules (e.g., H₂O) stabilizes the aromatic benzofuran core .

- Experimental Validation :

- Use isotopic labeling (e.g., ¹⁸O) to track oxygen migration during rearrangement .

- Monitor intermediates via in situ FTIR or LC-MS .

Q. How can researchers design experiments to analyze substituent effects on bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Workflow :

- Key Parameters :

Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?

Methodological Answer:

- Yield Discrepancies :

- Reproducibility Checks : Replicate reactions with strict control of moisture/oxygen levels .

- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. CuI) for amide coupling .

- Biological Data Conflicts :

Data-Driven Research Tools

Q. How to use computational modeling to predict metabolic pathways or toxicity?

Methodological Answer:

Q. What experimental protocols validate crystallographic data for structural elucidation?

Methodological Answer:

- Single-Crystal X-Ray Diffraction :

- Grow crystals via slow evaporation of benzene/ethyl acetate solutions .

- Refine data with SHELXL, analyzing hydrogen bonding (e.g., O–H⋯O interactions) .

- Validation Metrics :

- R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.